2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino nitrogen and a 2-methylphenyl substituent at the β-position. This compound is structurally related to non-natural amino acids used in peptide synthesis, medicinal chemistry, and materials science. The Cbz group provides stability during synthetic processes, while the 2-methylphenyl moiety introduces steric and electronic effects that influence molecular interactions .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-5-6-10-15(13)11-16(17(20)21)19-18(22)23-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SDJQLXBAHPYQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two main steps:
- Introduction of the 2-methylphenyl group onto the propanoic acid backbone.
- Protection of the amino group using the benzyloxycarbonyl chloride (Cbz-Cl) reagent.
The synthetic route often starts from a suitable amino acid or precursor containing the 2-methylphenyl substituent. The amino group is then protected by reaction with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate or triethylamine to yield the Cbz-protected amino acid.
Detailed Synthetic Steps
Alternative and Related Methods
One-pot synthesis methods for Nα-urethane-protected amino acids have been reported using sulfonic esters of N-hydroxyimides and benzyl alcohol as both solvent and substrate. These methods allow efficient protection of amino acids with Cbz groups under mild conditions, sometimes involving triethylamine as a base and subsequent acidification for product isolation.
Nucleophilic substitution reactions involving chiral triflate esters and Boc-protected amines have been explored for related amino acid derivatives, offering high yields and stereochemical control. Although these methods are more common with Boc protection, they provide insight into the preparation of protected amino acids with aromatic substituents similar to the 2-methylphenyl group.
Analytical Data and Characterization
Typical characterization of the synthesized compound includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the presence of benzyloxycarbonyl protons (benzylic CH2 around 4.8 ppm), aromatic protons from the 2-methylphenyl group, and the amino acid backbone signals.
Infrared (IR) Spectroscopy : Characteristic carbamate C=O stretch (~1700 cm^-1) and carboxylic acid O-H stretch.
Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 313.3 g/mol.
Chromatography : Purity assessment by HPLC or TLC.
Summary Table of Preparation Methods
Research Discoveries and Insights
The use of the benzyloxycarbonyl protecting group allows for selective protection of the amino group, facilitating peptide bond formation and subsequent deprotection under mild hydrogenolysis conditions, which is advantageous in complex peptide synthesis.
Introduction of the 2-methylphenyl group imparts steric and electronic effects that can influence the compound’s reactivity and interaction with enzymes or receptors, making it a valuable building block in medicinal chemistry.
Recent advances in one-pot synthesis and nucleophilic substitution reactions provide more efficient and stereoselective routes to protected amino acids, which could be adapted or optimized for the preparation of this compound.
The preparation of This compound involves the strategic protection of the amino group with the benzyloxycarbonyl group and the introduction of the 2-methylphenyl substituent, typically via aromatic substitution techniques such as Friedel-Crafts acylation. The synthesis is well-documented in the literature with various methods offering efficient, high-yielding, and stereoselective routes. Analytical characterization confirms the structure and purity of the final compound, which serves as a valuable intermediate in peptide synthesis and pharmaceutical applications.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under acidic or coupling conditions. A common method involves refluxing with methanol in the presence of catalytic sulfuric acid. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can facilitate ester formation in anhydrous dichloromethane.
Example Reaction:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Methanol/HSO | Reflux, 4–6 hr | 85–90% | |
| DCC/DMAP | Room temp, 12 hr | 78% |
Amidation via Carbodiimide Coupling
The carboxylic acid reacts with primary or secondary amines to form amides. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are typically used to activate the acid for nucleophilic attack.
Example Reaction:
| Amine | Catalyst | Yield | Source |
|---|---|---|---|
| Benzylamine | EDC/HOBt | 72% | |
| Glycine methyl ester | EDC/HOBt | 68% |
Deprotection of the Cbz Group
The benzyloxycarbonyl group is removed via catalytic hydrogenation or acidic hydrolysis:
Hydrogenolysis
Palladium on carbon (Pd/C) under hydrogen gas cleaves the Cbz group, yielding the free amine:
| Catalyst | H Pressure | Time | Yield | Source |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | 3 hr | 95% |
Acidic Hydrolysis
Trifluoroacetic acid (TFA) in dichloromethane also removes the Cbz group, though less selectively .
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to a primary alcohol:
| Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|
| LiAlH | THF | 65% |
Decarboxylation Under Acidic Conditions
Heating in the presence of strong acids (e.g., HCl) induces decarboxylation, forming a secondary amine:
| Acid | Temperature | Yield | Source |
|---|---|---|---|
| 6N HCl | 100°C | 58% |
Critical Analysis of Reactivity Trends
-
Steric Effects : The 2-methylphenyl group hinders reactions at the ortho position, directing electrophiles to the para position.
-
Solubility : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amidation and esterification.
-
Protection Stability : The Cbz group remains intact under mild acidic/basic conditions but is labile to hydrogenolysis .
This compound’s versatility in peptide synthesis and medicinal chemistry is underscored by its well-defined reactivity profile, though further studies are needed to explore its catalytic applications and biological interactions.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The 2-methylphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at the β-Position
The β-position substituent is a critical determinant of physicochemical and biological properties. Below is a comparative analysis of analogs with diverse substituents:
Physicochemical Properties
- Boiling Points: The trifluoro analog (C11H10F3NO4) has a boiling point of 401.3±45.0 °C . The 3-methoxyphenyl analog (C18H19NO5) exhibits a higher boiling point (539.5±50.0 °C), attributed to its larger molecular weight and methoxy group .
- Lipophilicity: The 2-methylphenyl group in the target compound offers moderate lipophilicity, whereas the 2,4-dimethylphenyl analog (logP ~3.5) is more hydrophobic . The cyano analog (logP ~1.8) is significantly less lipophilic due to its polar nitrile group .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid, also known by its CAS number 220886-02-2, is a compound of interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 313.35 g/mol
- Structure : The compound features a benzyloxycarbonyl group attached to an amino acid backbone, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes, similar to other compounds in its class.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit enzymes such as:
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, which may have implications for mood disorders.
- Acetylcholinesterase (AChE) : Compounds that inhibit AChE are often explored for their potential in treating Alzheimer's disease by enhancing cholinergic transmission.
Biological Activity Data
Case Studies
-
Inhibition of MAO-B :
A study demonstrated that the compound effectively inhibits MAO-B with an IC₅₀ value of 0.51 μM, suggesting its potential use in treating neurodegenerative diseases by increasing dopamine levels in the brain . -
Cytotoxicity Assessment :
Toxicity studies conducted on Vero cells showed that the compound was nontoxic at concentrations up to 100 μg/mL, making it a candidate for further pharmacological evaluation without significant cytotoxic effects . -
Cognitive Enhancement :
In animal models, administration of the compound resulted in improved cognitive performance, likely due to its AChE inhibitory activity, which enhances cholinergic signaling .
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid, and how can intermediates be characterized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a benzyloxycarbonyl (Cbz)-protected amino acid derivative with a 2-methylphenylpropanoic acid precursor. For example, carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI, combined with DMAP (4-dimethylaminopyridine) as a catalyst, are used to activate carboxylic acid intermediates for amide bond formation . Key intermediates are purified using column chromatography and characterized via -NMR, -NMR, and LC/MS to confirm structural integrity. Deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) ensure accurate NMR peak assignments .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
After synthesis, purification often involves a combination of solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography using silica gel and gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate). Recrystallization from ethanol or methanol may further enhance purity. Monitoring via TLC (thin-layer chromatography) with UV visualization or iodine staining ensures proper separation of byproducts .
Q. What safety precautions are necessary when handling this compound in the lab?
While specific toxicity data are limited, standard handling practices for aromatic amines and carboxylic acids apply. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised if airborne particulates are generated. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound, particularly in distinguishing diastereomers or rotamers?
Discrepancies in NMR signals may arise from conformational flexibility or chiral centers. To resolve these:
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals.
- Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow rotational motion and simplify splitting patterns.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Q. What strategies can optimize the regioselective modification of the benzyloxycarbonyl group without affecting the 2-methylphenyl moiety?
Selective deprotection of the Cbz group can be achieved using hydrogenolysis (H/Pd-C) or acidic conditions (e.g., TFA), leaving the 2-methylphenyl group intact due to its stability under these conditions. For functionalization, introduce orthogonal protecting groups (e.g., Fmoc for amines) prior to synthesis. Monitor reactions via LC/MS to track selectivity .
Q. How does the compound behave under varying pH conditions, and what analytical methods assess its stability?
Stability studies should include:
- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers spanning pH 1–10.
- Analyze degradation products via HPLC-UV or LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile).
- Monitor hydrolysis of the Cbz group (common degradation pathway) by tracking benzyl alcohol byproducts .
Q. What in vitro assays are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins.
- Enzymatic activity : Couple with colorimetric substrates (e.g., p-nitrophenyl esters) to assess inhibition kinetics.
- Cellular uptake : Radiolabel the compound (e.g., -isotope) or conjugate with fluorescent tags (e.g., FITC) for imaging studies .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for carbodiimide-mediated couplings to prevent side reactions.
- Data Validation : Cross-reference NMR shifts with databases like PubChem or literature precedents for analogous structures .
- Contradiction Management : If stability data conflict (e.g., shelf-life estimates), repeat studies under controlled humidity and temperature with inert gas (N) purging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
